molecular formula C15H21N3O3S2 B319494 N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No.: B319494
M. Wt: 355.5 g/mol
InChI Key: VBZLLVWILIDKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a chemical compound with the molecular formula C14H20N2O3S It is known for its unique structural features, which include a piperidine ring, a sulfonyl group, and a carbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with a phenyl isocyanate derivative to introduce the carbamothioyl group, followed by acetylation to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl and carbamothioyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • N-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}carbamothioyl)ethanamide

Uniqueness

N-acetyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a variety of reactions and interact with diverse molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H21N3O3S2

Molecular Weight

355.5 g/mol

IUPAC Name

N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]acetamide

InChI

InChI=1S/C15H21N3O3S2/c1-11-7-9-18(10-8-11)23(20,21)14-5-3-13(4-6-14)17-15(22)16-12(2)19/h3-6,11H,7-10H2,1-2H3,(H2,16,17,19,22)

InChI Key

VBZLLVWILIDKLO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C

Origin of Product

United States

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